molecular formula C17H20N4O5S B2585853 benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903093-09-3

benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2585853
CAS RN: 1903093-09-3
M. Wt: 392.43
InChI Key: DWUGWOWZCPNBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .

Scientific Research Applications

Peroxy Intermediates in Photosensitized Oxygenation

A study by Andō et al. (1980) discusses competitive oxidations by intermediates produced in the photosensitized oxygenation of diethyl sulfide and phenylbenzoyl diazomethane, indicating the electrophilic character of diphenyl sulfides oxidizing intermediates. This could suggest applications in synthetic organic chemistry, particularly in oxidations involving sulfide and diazo compounds (Andō, Kabe, & Mivazaki, 1980).

Synthesis and Properties of Polybenzoxazine Membranes

Yao et al. (2014) synthesized a sulfonic acid-containing benzoxazine monomer, indicating its utility in producing proton exchange membranes for direct methanol fuel cells. The study highlights the membrane's high proton conductivity and low methanol permeability, showcasing potential applications in fuel cell technology (Yao et al., 2014).

Selective Synthesis of Benzodiazepines and Quinoxalines

Zhan et al. (2019) presented a method for the synthesis of benzodiazepines and quinoxalines from aromatic aldehyde and o-phenylenediamine, suggesting applications in medicinal chemistry for creating various pharmacologically active compounds (Zhan et al., 2019).

Antimicrobial Activity of Benzimidazole Derivatives

El-Meguid (2014) explored the synthesis and antimicrobial activity of amino acids and sulfamoyl derivatives attached to benzimidazole moieties, indicating the potential use of such compounds in developing new antimicrobial agents (El-Meguid, 2014).

Future Directions

The future research directions for this compound could include further exploration of its anticancer activity, optimization of its synthesis, and a detailed study of its physical and chemical properties .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-19-10-16(18-11-19)27(23,24)21-6-2-5-20(7-8-21)17(22)13-3-4-14-15(9-13)26-12-25-14/h3-4,9-11H,2,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUGWOWZCPNBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.